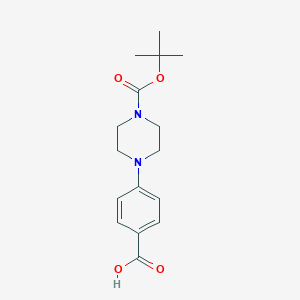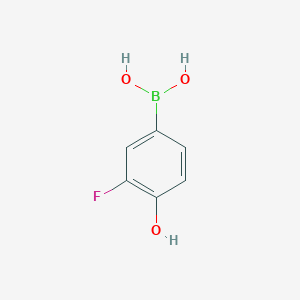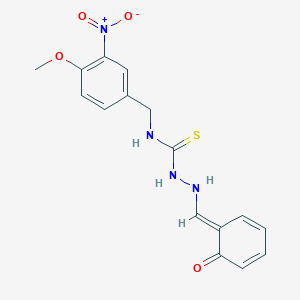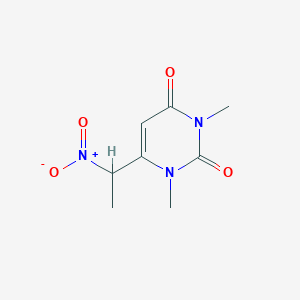
1,3-Dimethyl-6-(1-nitroethyl)pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethyl-6-(1-nitroethyl)pyrimidine-2,4-dione, also known as DMPD, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. DMPD is a pyrimidine derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in many fields.
作用機序
The mechanism of action of 1,3-Dimethyl-6-(1-nitroethyl)pyrimidine-2,4-dione is not well understood, but it is thought to involve the reaction of the nitro group with ROS to produce a fluorescent signal. It has also been suggested that 1,3-Dimethyl-6-(1-nitroethyl)pyrimidine-2,4-dione may act as an antioxidant, helping to scavenge ROS and protect cells from oxidative damage.
生化学的および生理学的効果
1,3-Dimethyl-6-(1-nitroethyl)pyrimidine-2,4-dione has been shown to exhibit a range of biochemical and physiological effects in various experimental systems. For example, it has been shown to protect cells from oxidative stress-induced cell death, and to reduce inflammation in animal models of disease. It has also been shown to have anti-tumor activity in some cancer cell lines, although the mechanism of this effect is not well understood.
実験室実験の利点と制限
One advantage of using 1,3-Dimethyl-6-(1-nitroethyl)pyrimidine-2,4-dione in scientific research is its ability to detect ROS with high sensitivity and specificity. It is also relatively easy to synthesize in large quantities, making it a cost-effective tool for researchers. However, one limitation of 1,3-Dimethyl-6-(1-nitroethyl)pyrimidine-2,4-dione is its potential toxicity, which may limit its use in certain experimental systems.
将来の方向性
There are many potential future directions for research involving 1,3-Dimethyl-6-(1-nitroethyl)pyrimidine-2,4-dione. One area of interest is the development of new fluorescent probes based on the 1,3-Dimethyl-6-(1-nitroethyl)pyrimidine-2,4-dione scaffold, which could be used to detect other reactive species in addition to ROS. Another potential direction is the development of new 1,3-Dimethyl-6-(1-nitroethyl)pyrimidine-2,4-dione derivatives with improved properties, such as increased stability or reduced toxicity. Finally, further research is needed to fully understand the mechanism of action of 1,3-Dimethyl-6-(1-nitroethyl)pyrimidine-2,4-dione and its potential applications in various areas of scientific research.
合成法
1,3-Dimethyl-6-(1-nitroethyl)pyrimidine-2,4-dione can be synthesized through a multi-step process involving the reaction of 2,4-dioxo-5-methylpyrimidine with nitroethane in the presence of a base, followed by a reduction step to yield the final product. This synthesis method has been well-established in the literature and has been used to produce 1,3-Dimethyl-6-(1-nitroethyl)pyrimidine-2,4-dione in large quantities for research purposes.
科学的研究の応用
1,3-Dimethyl-6-(1-nitroethyl)pyrimidine-2,4-dione has been studied extensively for its potential use in a range of scientific research applications. One area of interest has been its use as a fluorescent probe for the detection of reactive oxygen species (ROS). 1,3-Dimethyl-6-(1-nitroethyl)pyrimidine-2,4-dione has been shown to react with ROS and produce a fluorescent signal, making it a valuable tool for researchers studying oxidative stress and related processes.
特性
CAS番号 |
175795-35-4 |
|---|---|
製品名 |
1,3-Dimethyl-6-(1-nitroethyl)pyrimidine-2,4-dione |
分子式 |
C8H11N3O4 |
分子量 |
213.19 g/mol |
IUPAC名 |
1,3-dimethyl-6-(1-nitroethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H11N3O4/c1-5(11(14)15)6-4-7(12)10(3)8(13)9(6)2/h4-5H,1-3H3 |
InChIキー |
ODYNGVFDPCHBJC-UHFFFAOYSA-N |
SMILES |
CC(C1=CC(=O)N(C(=O)N1C)C)[N+](=O)[O-] |
正規SMILES |
CC(C1=CC(=O)N(C(=O)N1C)C)[N+](=O)[O-] |
同義語 |
2,4(1H,3H)-Pyrimidinedione, 1,3-dimethyl-6-(1-nitroethyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(([1-(3,4-Dichlorophenyl)ethylidene]amino)oxy)methyl]benzoic acid](/img/structure/B69517.png)
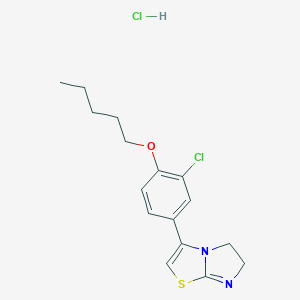
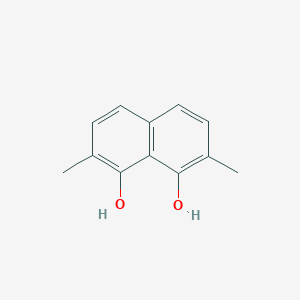
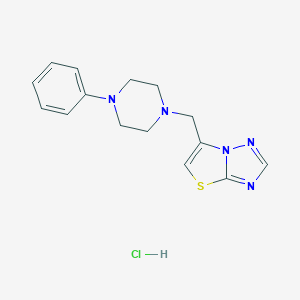
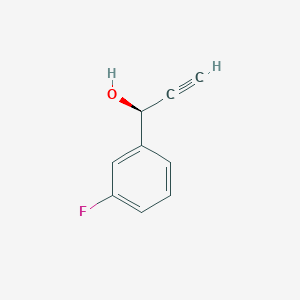
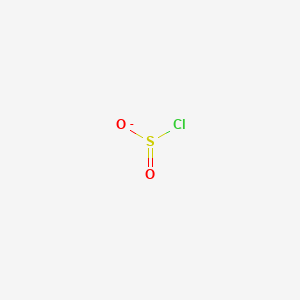
![Dipyrrolo[1,2-a:2,1-c]pyrazine, 5,6-dihydro-2,8-dimethyl-(9CI)](/img/structure/B69541.png)
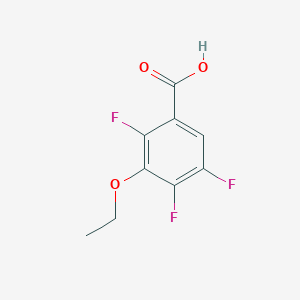
![Ethyl 8-amino-2,3-dihydrobenzo[1,4]dioxine-5-carboxylate](/img/structure/B69544.png)
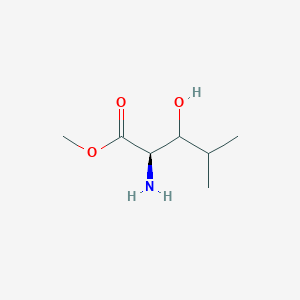
![(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid](/img/structure/B69549.png)
